L-Glutamic acid gamma-monohydroxamate CAS 1955-67-5 properties
L-Glutamic acid gamma-monohydroxamate CAS 1955-67-5 properties
Topic: L-Glutamic acid gamma-monohydroxamate (CAS 1955-67-5) Properties & Applications Content Type: Technical Whitepaper Audience: Researchers, Biochemists, and Drug Discovery Scientists
Technical Guide: L-Glutamic acid -monohydroxamate
From Enzymatic Standard to Metabolic Probe
Executive Summary
L-Glutamic acid
This guide details the physicochemical profile of L-GMH, its mechanistic role as a transition-state mimic and suicide inhibitor, and provides a validated protocol for its use in constructing calibration curves for the
Physicochemical Profile
Table 1: Chemical and Physical Specifications
| Property | Specification | Notes |
| IUPAC Name | (2S)-2-amino-5-(hydroxyamino)-5-oxopentanoic acid | |
| CAS Number | 1955-67-5 | Distinct from D-isomer or DL-mixes.[2] |
| Formula | ||
| Molecular Weight | 162.14 g/mol | |
| Appearance | White to off-white crystalline powder | Hygroscopic. |
| Solubility (Water) | ~83 mg/mL (approx. 500 mM) | Sonication may be required for high concentrations. |
| Solubility (Organic) | Insoluble in ether, chloroform, benzene | |
| pKa Values | Hydroxamate proton is weakly acidic. | |
| Stability | Unstable at room temp in solution | Hydrolyzes to Glutamic acid; store dry at -20°C. |
Mechanism of Action & Biological Utility
The Glutamine Synthetase (GS) Interaction
L-GMH is central to the study of Glutamine Synthetase (EC 6.3.1.2) through two distinct mechanisms: the Biosynthetic Reaction and the
-
Biosynthetic Mimicry: In the forward biosynthetic reaction, GS catalyzes the condensation of Glutamate and Ammonia using ATP. L-GMH mimics the tetrahedral transition state of the
-glutamyl phosphate intermediate. -
Transferase Product: In the analytical "Transferase Assay," GS catalyzes the transfer of the
-glutamyl group from L-Glutamine to Hydroxylamine ( ), producing L-GMH. This reaction is faster and requires less energy (ADP/Mn dependent) than the biosynthetic route, making it the preferred method for quantifying GS activity.
Inhibition of -Glutamylcysteine Synthetase ( -GCS)
L-GMH acts as an ATP-dependent irreversible inhibitor of
-
Mechanism: L-GMH binds to the glutamate active site. In the presence of ATP, the enzyme phosphorylates the hydroxamate oxygen. This phosphorylated intermediate (mimicking
-glutamyl phosphate) binds tightly or covalently modifies the active site, leading to "suicide inhibition."
Visualization of GS Assay Principle
The following diagram illustrates the chemical basis of the GS Transferase Assay, where L-GMH serves as the detectable end-product.
Figure 1: The
Experimental Protocol: GS Activity Standardization
Objective: To generate a precise standard curve using authentic L-GMH (CAS 1955-67-5) for the quantification of Glutamine Synthetase activity in tissue lysates or purified enzyme preparations.
Reagents Required[4][5][7][8][9]
-
L-Glutamic acid
-monohydroxamate (Standard): >98% purity.[1] -
Stop Solution (Iron Reagent):
-
370 mM
-
670 mM HCl
-
200 mM Trichloroacetic acid (TCA)
-
Note: TCA precipitates protein;
develops color.
-
-
Assay Buffer: 50 mM Imidazole-HCl, pH 6.8 (matches the enzyme assay conditions).
Preparation of Stock Standard
-
Weighing: Accurately weigh 16.2 mg of L-GMH.
-
Solubilization: Dissolve in 10.0 mL of deionized water to create a 10 mM Stock Solution .
-
Critical: Prepare fresh. Hydroxamates are prone to hydrolysis in solution over time.
-
-
Dilution: Perform serial dilutions in Assay Buffer to generate working standards ranging from 0 to 2.0 mM (e.g., 0, 0.1, 0.25, 0.5, 1.0, 1.5, 2.0 mM).
Assay Workflow
The standard curve must be treated identically to the enzyme reaction samples to account for matrix effects (volume, pH).
-
Pipetting: Add 500
L of each L-GMH working standard into 1.5 mL microcentrifuge tubes. -
Blanking: Include a "Reagent Blank" containing 500
L of Assay Buffer only. -
Reaction Simulation: Add 500
L of the Reaction Mixture (minus enzyme) to each tube.-
Why? To replicate the background absorbance of the ADP/Mn/Arsenate reagents.
-
-
Color Development: Add 1.0 mL of Stop Solution to all tubes. Vortex immediately.
-
Observation: A red-brown color develops instantly upon chelation of
by the hydroxamate.
-
-
Clarification: Centrifuge at 12,000 x g for 5 minutes to remove any precipitated salts or proteins (if lysate was present).
-
Measurement: Transfer 200
L of supernatant to a clear 96-well plate. Read Absorbance at 540 nm (Reference: 500–560 nm).
Data Analysis[4]
-
Plot
(Y-axis) vs. Concentration of L-GMH ( mol/mL) (X-axis). -
Calculate the slope (
, extinction coefficient). -
Validation Criteria: The regression coefficient (
) should be >0.99.
Handling & Stability Guidelines
Storage:
-
Solid State: Store at -20°C . Desiccate to prevent hydrolysis. Stable for >2 years if kept dry.
-
Solution: Aqueous solutions are unstable . The hydroxamate bond hydrolyzes to glutamic acid and hydroxylamine, especially at extreme pH or elevated temperatures.
-
Recommendation: Prepare stock solutions immediately prior to use.[6] Do not store excess stock for >24 hours even at 4°C.
-
Safety:
-
L-GMH is generally considered non-hazardous for research use but should be handled with standard PPE (gloves, goggles).
-
Stop Solution Hazard: The Stop Solution contains TCA and HCl (corrosive) and
(oxidizer). Handle in a fume hood.
Workflow Visualization
Figure 2: Step-by-step workflow for generating a calibration curve for Glutamine Synthetase activity.
References
-
Levintow, L., et al. (1955). "The Enzymatic Synthesis of Glutamine." Journal of the American Chemical Society.
-
Seiler, N., et al. (1990). "A sensitive method for the assay of glutamine synthetase." Neurochemical Research.
-
Griffith, O. W., & Meister, A. (1979). "Potent and specific inhibition of gamma-glutamylcysteine synthetase by buthionine sulfoximine." Journal of Biological Chemistry. (Context on mechanism-based inhibition).
-
Goldwaser, I., et al. (1999).[2] "L-Glutamic acid gamma-monohydroxamate. A potentiator of vanadium-evoked glucose metabolism in vitro and in vivo."[2] Journal of Biological Chemistry.
-
MedChemExpress. "L-Glutamic acid gamma-monohydroxamate Product Information."
Sources
- 1. AMINO ACID HYDROXAMATES L-GLUTAMIC ACID GAMMA-MONOHYDROXAMATE | 1955-67-5 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. content.abcam.com [content.abcam.com]
- 5. Regulation of gamma-glutamyl-cysteine synthetase by nonallosteric feedback inhibition by glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
